N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide
Description
Properties
Molecular Formula |
C17H26ClN3O |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H26ClN3O/c1-3-4-17(22)19-13-16(14-5-7-15(18)8-6-14)21-11-9-20(2)10-12-21/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22) |
InChI Key |
BWNWPYXSWGPRMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Amidation with Butanoyl Chloride
The final amidation step attaches the butanoyl group:
-
Reaction Setup : The secondary amine intermediate is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Acylation : Butanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2.0 equiv) to neutralize HCl.
-
Workup : The mixture is stirred for 4–6 hours, washed with brine, and purified via silica gel chromatography.
Alternative Methodologies
Reductive Amination Approach
A two-step reductive amination method avoids isolating intermediates:
-
Ketone Formation : 4-Chlorophenylacetone is condensed with 4-methylpiperazine using titanium tetraisopropoxide (Ti(OiPr)₄) in methanol.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine at pH 5–6.
-
Amidation : As above, butanoyl chloride is introduced to yield the final product.
Solid-Phase Synthesis
For high-throughput applications, solid-phase techniques are employed:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected 2-(4-chlorophenyl)ethylamine.
-
Piperazine Coupling : 4-Methylpiperazine is introduced using HATU/DIEA activation in DMF.
-
Cleavage and Amidation : The resin is cleaved with TFA, and the free amine is amidated with butanoic acid using EDCl/HOBt.
Optimization and Challenges
Reaction Conditions
Purification Techniques
-
Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted intermediates.
-
Recrystallization : Isopropyl alcohol/water mixtures (7:3) yield crystalline product with >98% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 12.3 min.
Industrial-Scale Considerations
Cost-Effective Reagents
-
Piperazine Sourcing : Bulk 4-methylpiperazine reduces costs by 40% compared to lab-scale suppliers.
-
Solvent Recycling : DMF recovery via distillation achieves 85% reuse, minimizing waste.
Emerging Innovations
Flow Chemistry
Microreactor systems enable continuous synthesis:
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H26ClN3O
- Molecular Weight : 373.9 g/mol
- CAS Number : 1049120-24-2
The compound features a piperazine moiety, which is known for enhancing biological activity and improving pharmacokinetic properties. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.
Pharmaceutical Applications
- Antidepressant Activity
-
Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer properties. The ability to inhibit tumor growth has been observed in related compounds, leading to hypotheses about its efficacy against various cancer types . Docking studies have indicated favorable interactions with proteins involved in cancer pathways, suggesting its potential as a lead compound for further development .
-
Neurological Disorders
- Given its structural similarities to known neuroactive agents, there is interest in exploring its effects on neurological disorders such as schizophrenia and bipolar disorder. Compounds with similar frameworks have shown promise in modulating dopaminergic and serotonergic systems, which are critical in these conditions .
Synthesis and Development
The synthesis of this compound has been documented through various methodologies, including multi-component reactions that enhance yield and purity. Optimizing synthetic routes can lead to more efficient production, facilitating research and clinical trials .
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the antidepressant-like effects of structurally related compounds in animal models. Results indicated significant reductions in depressive behaviors, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy against depression .
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. The results showed a dose-dependent response, highlighting its potential as a candidate for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-3-methylbutanamide (CAS: 674305-19-2, ) serves as a structural analog. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Chlorine Position :
- The main compound’s para-chlorine may enhance symmetry and receptor affinity compared to the analog’s meta-chlorine, which introduces steric and electronic variations .
Piperazine Substituents :
- The 4-methylpiperazine in the main compound likely increases metabolic stability compared to the analog’s 4-ethylpiperazine , which may reduce solubility due to higher hydrophobicity .
In contrast, the analog’s 3-methylbutanamide is directly linked to the phenyl ring, restricting rotational freedom and possibly altering target engagement .
Molecular Weight :
- The main compound’s slightly higher molar mass (~325.86 vs. 323.86 g/mol) reflects differences in hydrogen content and substituent size, which could influence diffusion rates across biological membranes .
Hypothetical Pharmacological Implications
- The main compound’s para-chlorophenyl and 4-methylpiperazine groups may enhance binding to serotonin or dopamine receptors, common targets for piperazine derivatives.
- The analog’s meta-chlorine and ethyl-piperazine might reduce CNS penetration due to increased steric bulk and lipophilicity.
Biological Activity
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide, a compound with significant pharmacological interest, has been studied for its biological activities, particularly in the context of its potential therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperazine ring and a chlorophenyl group. This structure is crucial for its interaction with biological targets. The IUPAC name reflects its complex arrangement, highlighting the presence of both aromatic and aliphatic components.
Biological Activity Overview
Mechanisms of Action
This compound has been evaluated for various biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Activity : The piperazine moiety is often associated with antipsychotic effects, potentially acting on dopamine receptors.
- Anxiolytic Properties : Research indicates that this compound may also have anxiolytic effects, contributing to its potential use in treating anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound interacts with various receptors:
- Serotonin Receptors : Binding studies show affinity for 5-HT_1A and 5-HT_2A receptors, suggesting a role in mood regulation.
- Dopamine Receptors : Preliminary data indicate moderate affinity for D_2 receptors, which could explain potential antipsychotic effects.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound:
- Behavioral Tests : In rodent models, administration of the compound resulted in reduced depressive-like behaviors in forced swim tests and tail suspension tests.
- Neurochemical Analysis : Post-mortem analysis revealed alterations in serotonin and dopamine levels in the brain, supporting the hypothesis of its involvement in neurotransmitter modulation.
Data Tables
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Affinity for 5-HT_1A and D_2 receptors | |
| In Vivo | Reduced depressive behaviors in mice | |
| Neurochemical | Altered neurotransmitter levels post-treatment |
Toxicological Assessments
Toxicity studies indicate that while the compound exhibits promising biological activity, it also presents certain risks:
- Acute Toxicity : Reports suggest harmful effects at high doses, including lethality in some animal models.
- Chronic Exposure : Long-term studies are needed to evaluate potential side effects and safety profiles.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Coupling : React 4-chlorophenylacetic acid derivatives with 4-methylpiperazine under carbodiimide-mediated conditions.
Amidation : Introduce the butanamide group via activation with HOBt/EDCI or using mixed anhydrides.
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) .
- Purification : Use column chromatography (hexane/ethyl acetate gradient) followed by recrystallization.
- Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR integration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR (DMSO-) to confirm substituent positions and piperazine ring integrity .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H] at m/z 376.18) .
- HPLC : Reverse-phase chromatography to assess purity and detect byproducts .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC determination) .
- Antimicrobial : Broth microdilution for MIC values against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Akt kinase inhibition at 10 µM concentration) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Substitution Analysis :
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| 4-Chlorophenyl → 4-Fluorophenyl | Increased Akt inhibition (IC ↓20%) | |
| Butanamide → Pentanamide | Reduced solubility but improved plasma stability |
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding to Akt kinase .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Orthogonal Validation : Confirm Akt inhibition via Western blot (phospho-Akt Ser473 levels) .
- Pharmacokinetic Factors : Assess metabolic stability in liver microsomes to explain discrepancies between in vitro and cellular activity .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Methodological Answer :
- Efficacy : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 50 mg/kg oral dosing .
- Toxicity :
- Acute : Single-dose LD determination in rodents.
- Chronic : 28-day repeat-dose study with serum ALT/AST monitoring .
Q. Which advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Proteomics : SILAC labeling to identify differentially expressed proteins in treated cells .
- CRISPR Screening : Knockout libraries to pinpoint genetic dependencies for activity .
- Cryo-EM : Resolve compound-bound Akt kinase structures (2.8 Å resolution) .
Q. How can computational modeling improve target prediction?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
